molecular formula C12H19N B12841436 (5-(tert-Butyl)-2-methylphenyl)methanamine

(5-(tert-Butyl)-2-methylphenyl)methanamine

Cat. No.: B12841436
M. Wt: 177.29 g/mol
InChI Key: JZFPPHPCYYGTKH-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-2-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a tert-butyl group and a methyl group attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-2-methylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methyl-5-tert-butylaniline with formaldehyde and hydrogen cyanide, followed by reduction to yield the desired amine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the intermediate imine, which is then reduced to the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-2-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(5-(tert-Butyl)-2-methylphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-2-methylphenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The tert-butyl and methyl groups can modulate the compound’s hydrophobicity and steric properties, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride: Similar structure with a methoxy group instead of a methyl group.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and a methoxybenzyl group.

    tert-Butyl carbamate: Contains a carbamate group instead of an amine group.

Uniqueness

(5-(tert-Butyl)-2-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The methyl group on the aromatic ring can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(5-tert-butyl-2-methylphenyl)methanamine

InChI

InChI=1S/C12H19N/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,8,13H2,1-4H3

InChI Key

JZFPPHPCYYGTKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)CN

Origin of Product

United States

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